![molecular formula C15H14N8O7 B10902219 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[(Z)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B10902219.png)
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[(Z)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N’~1~-((Z)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound featuring multiple functional groups, including nitro, methoxy, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N’~1~-((Z)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Nitration and Methoxylation:
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a furyl aldehyde to form the desired aceto hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.
Major Products
Amino Derivatives: From the reduction of nitro groups.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
The compound’s potential biological activity, due to its nitro and pyrazole groups, makes it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N’~1~-((Z)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE is likely mediated through its interaction with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar in structure but with a propanoic acid moiety instead of an aceto hydrazide.
4-NITRO-1H-PYRAZOLE DERIVATIVES: Compounds with similar pyrazole and nitro groups but different substituents.
Uniqueness
The unique combination of functional groups in 2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N’~1~-((Z)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed overview covers the essential aspects of 2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-N’~1~-((Z)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE, from its synthesis to its applications and unique properties
Properties
Molecular Formula |
C15H14N8O7 |
|---|---|
Molecular Weight |
418.32 g/mol |
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)-N-[(Z)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C15H14N8O7/c1-29-15-13(23(27)28)8-21(19-15)9-14(24)18-16-5-11-2-3-12(30-11)7-20-6-10(4-17-20)22(25)26/h2-6,8H,7,9H2,1H3,(H,18,24)/b16-5- |
InChI Key |
MVBWZXMHPMLABN-BNCCVWRVSA-N |
Isomeric SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC(=O)N/N=C\C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC(=O)NN=CC2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


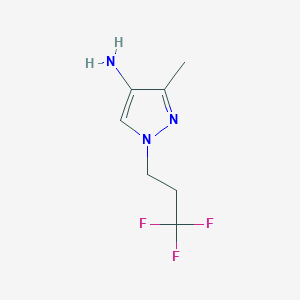
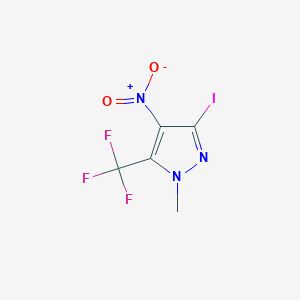
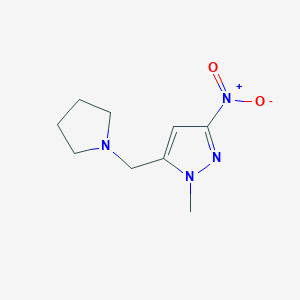
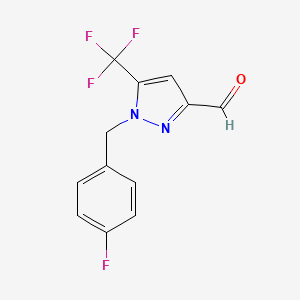
![5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B10902175.png)
![2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10902185.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902191.png)
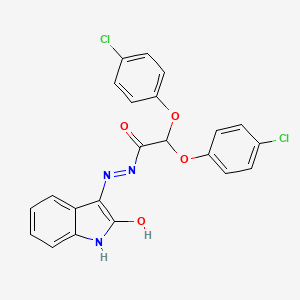
![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B10902201.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide](/img/structure/B10902204.png)
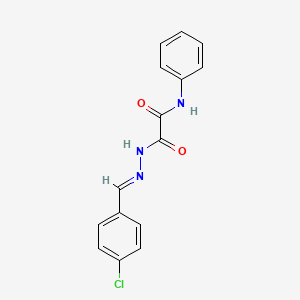
![4-{[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B10902216.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10902227.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902228.png)
